molecular formula C20H27N3O2 B2894720 methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate CAS No. 1396887-33-4

methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate

Cat. No.: B2894720
CAS No.: 1396887-33-4
M. Wt: 341.455
InChI Key: LGZQGWJCYWWVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate is a complex organic compound featuring a pyrazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the piperidine and benzoate groups. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate piperidine derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Catalysts may be employed to increase the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the piperidine and benzoate groups.

  • Piperidine derivatives: Compounds containing piperidine rings but lacking the pyrazole and benzoate functionalities.

Uniqueness: Methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate is unique due to its combination of pyrazole and piperidine rings, which provides distinct chemical and biological properties compared to its simpler counterparts.

Properties

IUPAC Name

methyl 4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-15-12-16(2)23(21-15)14-18-8-10-22(11-9-18)13-17-4-6-19(7-5-17)20(24)25-3/h4-7,12,18H,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZQGWJCYWWVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.